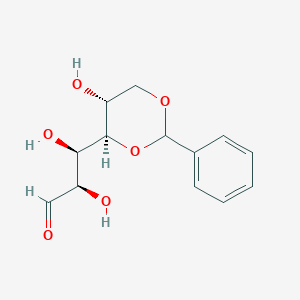

4,6-O-Benzylidenehexose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952932 | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30688-66-5 | |

| Record name | D-Glucose, 4,6-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030688665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-Benzylidenehexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stability Conditions of the 4,6-O-Benzylidene Protecting Group

Introduction

In the intricate world of complex molecule synthesis, particularly within carbohydrate chemistry, the strategic use of protecting groups is paramount. Among these, the 4,6-O-benzylidene acetal holds a prominent position due to its robust nature and the wealth of methods for its selective removal.[1] This cyclic acetal is readily introduced to protect the primary 6-hydroxyl and equatorial 4-hydroxyl groups of hexopyranosides, imparting conformational rigidity and influencing the stereochemical outcome of glycosylation reactions.[2][3] This guide provides a comprehensive exploration of the stability and lability of the 4,6-O-benzylidene protecting group under a variety of synthetic conditions, offering insights into the mechanistic underpinnings that govern its reactivity.

The formation of the 4,6-O-benzylidene acetal is an acid-catalyzed reaction between a suitable diol and benzaldehyde or a derivative thereof, such as benzaldehyde dimethyl acetal.[1][4] This process proceeds via a hemiacetal intermediate, followed by the elimination of water to yield the thermodynamically favored six-membered ring.[4][5]

Stability Profile

The 4,6-O-benzylidene group is renowned for its stability under a broad range of conditions, making it a reliable choice for multi-step syntheses.[4][6] It is generally stable to basic and nucleophilic reagents, as well as many oxidizing and reducing agents that do not involve acidic or strong Lewis acidic conditions.[7] This stability allows for selective manipulation of other functional groups within the molecule without affecting the benzylidene acetal.

However, the true utility of this protecting group lies in the diverse and often regioselective methods available for its cleavage. The following sections delve into the specific conditions that lead to the removal or transformation of the 4,6-O-benzylidene acetal.

Acidic Conditions

The classic method for the complete removal of the 4,6-O-benzylidene acetal is acidic hydrolysis, which regenerates the 4,6-diol.[6][8] The reaction proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.[9][10] Subsequent attack by water and loss of a proton yields the diol and benzaldehyde.

Mild acidic conditions, such as 80% acetic acid in water, are often sufficient for this transformation.[11][12] For more robust substrates, stronger acids like sulfuric acid or trifluoroacetic acid can be employed.[6][11] Solid-supported acid catalysts, such as sodium hydrogen sulfate monohydrate, offer a milder and more convenient alternative for deprotection.[6] Lewis acids, like erbium(III) triflate, have also been shown to efficiently catalyze the cleavage of benzylidene acetals.[13]

It is important to note that the rate of acid-catalyzed hydrolysis can be influenced by the stereochemistry of the pyranose ring.[14] For instance, the cis-fused benzylidene acetal in a galactopyranoside hydrolyzes faster than the trans-fused acetal in a glucopyranoside.[14]

Basic Conditions

The 4,6-O-benzylidene acetal is highly stable under basic conditions, a key feature that allows for the selective deprotection of other base-labile groups, such as esters, in its presence.[6] It is resistant to common bases like sodium hydroxide, sodium methoxide, and amines.[7]

Reductive Cleavage

One of the most powerful applications of the 4,6-O-benzylidene acetal is its regioselective reductive opening to afford either a 4-O-benzyl or a 6-O-benzyl ether. This transformation provides a strategic route to differentially protected carbohydrates.[15][16] The regiochemical outcome of this reaction is highly dependent on the choice of reducing agent and Lewis acid.[15][17]

Formation of 4-O-Benzyl Ethers (Cleavage of the C6-O Bond):

Reagents that favor the formation of the 4-O-benzyl ether typically involve a Lewis acid that coordinates to the more sterically accessible O-6, followed by hydride delivery to C-6.[15][17] Common reagent systems include:

-

BH3·THF with a catalytic amount of TMSOTf : This system provides the 4-O-benzyl ether exclusively in high yields.[11]

-

Triethylsilane (Et3SiH) and Trifluoromethanesulfonic acid (TfOH) : This combination is a widely used and reliable method for obtaining the 4-O-benzyl ether.[18]

-

Diisobutylaluminium hydride (DIBAL-H) : This reagent can also be used for the reductive opening to give the 4-O-benzyl ether.[11][19]

Formation of 6-O-Benzyl Ethers (Cleavage of the C4-O Bond):

Conversely, conditions that lead to the 6-O-benzyl ether often involve activation of the borane reagent by a Lewis acid, making the borane the more electrophilic species which then coordinates to the more nucleophilic O-6.[15][17] Reagent combinations that favor this outcome include:

-

BH3·THF and Bu2BOTf : This system can favor the formation of the 6-O-benzyl ether.[11]

-

Triethylsilane (Et3SiH) and BF3·Et2O : This combination has been shown to yield 6-O-benzyl ethers in good to excellent yields.[20]

-

Triethylsilane (Et3SiH) and Iodine : A mild and efficient metal-free method for the regioselective formation of 6-O-benzyl ethers.[21]

Catalytic transfer hydrogenation using triethylsilane and Pd/C in methanol can be used for the complete removal of the benzylidene acetal, regenerating the diol.[22]

Oxidative Cleavage

Oxidative cleavage of the 4,6-O-benzylidene acetal provides an alternative deprotection strategy, yielding hydroxybenzoate esters.[23] The regioselectivity of this cleavage can often be controlled by the nature of the protecting groups at other positions on the pyranoside ring.[23][24]

Common reagents for oxidative cleavage include:

-

N-Bromosuccinimide (NBS) : In the presence of water or under irradiation, NBS can cleave the benzylidene acetal to give a 4-O-benzoyl-6-bromo-6-deoxy derivative.[25][26][27] The mechanism can proceed through either an ionic or a radical pathway depending on the reaction conditions.[25]

-

Ozone (O3) : Ozonolysis of benzylidene acetals can lead to the formation of the corresponding esters.[28][29][30][31]

-

Dimethyldioxirane (DMDO) : This reagent effectively cleaves the acetal to the corresponding hydroxy-benzoates in excellent yields, with regioselectivity influenced by neighboring protecting groups.[24][32]

-

Periodic acid catalyzed by tetrabutylammonium bromide : This system efficiently oxidizes benzylidene acetals to hydroxybenzoates.[23]

Compatibility with Other Protecting Groups

The stability of the 4,6-O-benzylidene acetal under a wide range of conditions makes it compatible with many other commonly used protecting groups in carbohydrate synthesis.[33] For example, it is stable to the conditions used for the introduction and removal of silyl ethers (e.g., TBDMS, TBDPS), benzyl ethers, and acyl groups like acetyl and benzoyl.[23][33] This orthogonality is crucial for the design of complex synthetic routes.[34]

Experimental Protocols

Formation of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

This protocol describes a common method for the formation of a 4,6-O-benzylidene acetal.[1]

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

Acetonitrile

-

Triethylamine

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl α-D-glucopyranoside (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).

-

Add Cu(OTf)2 (0.05–0.1 mmol) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired product.

Reductive Opening to Yield a 4-O-Benzyl Ether

This protocol outlines the regioselective reductive opening of a 4,6-O-benzylidene acetal to give a 4-O-benzyl ether.[18]

Materials:

-

4,6-O-benzylidene protected glycoside

-

Anhydrous dichloromethane (CH2Cl2)

-

Triethylsilane (Et3SiH)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous triethylamine (NEt3)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the 4,6-O-benzylidene protected glycoside (1.0 equiv.) in anhydrous CH2Cl2 (10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Add Et3SiH (2.0–3.0 equiv.) followed by the slow addition of TfOH (2.0–3.0 equiv.).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of NEt3 followed by MeOH.

-

Dilute the mixture with CH2Cl2 and wash with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Mechanism of 4,6-O-Benzylidene Acetal Formation

Caption: Mechanism of 4,6-O-benzylidene acetal formation.

Stability and Cleavage Pathways

Caption: Stability and cleavage pathways of the 4,6-O-benzylidene acetal.

Conclusion

The 4,6-O-benzylidene protecting group is a cornerstone in the synthesis of complex carbohydrates and other polyhydroxylated natural products. Its robust stability under a wide array of conditions, coupled with the diverse and highly regioselective methods for its cleavage, provides synthetic chemists with a powerful tool for strategic molecular design. A thorough understanding of the stability limits and the mechanistic nuances of its removal is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, equipping researchers, scientists, and drug development professionals with the knowledge to confidently employ the 4,6-O-benzylidene acetal in their synthetic endeavors.

References

-

Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. (2025). ResearchGate. [Link]

-

Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. (n.d.). synlett.us. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]

-

Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. (n.d.). synlett.us. [Link]

-

Ozonolysis of Acetals. (1) Ester Synthesis, (2) THP Ether Cleavage, (3) Selective Oxidation of β-Glycoside, (4) Oxidative Remov. (n.d.). cdnsciencepub.com. [Link]

-

Johnsson, R., Ohlin, M., & Ellervik, U. (2006). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 71(26), 9646–9654. [Link]

-

Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. (2018). ResearchGate. [Link]

-

Dassonneville, L., et al. (2010). Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane. The Journal of Organic Chemistry, 75(5), 1783–1786. [Link]

-

Dassonneville, L., et al. (2010). Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane. Semantic Scholar. [Link]

-

Deslongchamps, P., et al. (1971). Ozonolysis of Acetals. (1) Ester Synthesis, (2) THP Ether Cleavage, (3) Selective Oxidation of β-Glycoside, (4) Oxidative Removal of Benzylidene and Ethylidene Protecting Groups. Semantic Scholar. [Link]

-

ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. (2011). ResearchGate. [Link]

-

Reductive opening of benzylidene group. (2021). NCBI Bookshelf. [Link]

-

Application of N-Bromosuccinimide in Carbohydrate Chemistry. (2023). Thieme Chemistry. [Link]

- Ozonolysis of acetals. (1974).

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Organic Chemistry Portal. [Link]

-

Oxidation of Benzylidene Acetals by Ozone. (1975). Semantic Scholar. [Link]

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). NIH. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 10. [Link]

-

Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]

-

Feller, D. R., & Plaxco, K. W. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9659–9664. [Link]

-

Tanaka, H., et al. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry, 85(10), 6489–6496. [Link]

-

Feller, D. R., & Plaxco, K. W. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship. [Link]

-

Lipták, A., et al. (1988). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 176(1), 101–111. [Link]

-

Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. (2012). ResearchGate. [Link]

-

Benzylidene Acetals. (n.d.). Organic Chemistry Portal. [Link]

-

Crich, D., de la Mora, M., & Vinod, A. U. (2003). Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate. The Journal of Organic Chemistry, 68(21), 8142–8148. [Link]

-

Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. (2014). Semantic Scholar. [Link]

-

New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2001). ACS Publications. [Link]

-

Crich, D., & Li, H. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. PMC. [Link]

-

Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic Chemistry Portal. [Link]

-

Protecting Groups. (n.d.). chem.ucla.edu. [Link]

-

Benzylidene protection of diol. (2021). NCBI Bookshelf. [Link]

-

Ozonolysis. (n.d.). Wikipedia. [Link]

-

Stereodirecting effect of 4,6-O-benzylidene acetal. (n.d.). ResearchGate. [Link]

-

Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024). YouTube. [Link]

-

Reaction of O-benzylidene sugars with N-bromosuccinimide. II. Scope and synthetic utility in the methyl 4,6-0-benzylidenehexopyranoside series. (1968). ACS Publications. [Link]

Sources

- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Benzylidene Acetals [organic-chemistry.org]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 22. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 23. thieme-connect.com [thieme-connect.com]

- 24. Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. Ozonolysis of Acetals. (1) Ester Synthesis, (2) THP Ether Cleavage, (3) Selective Oxidation of β-Glycoside, (4) Oxidative Removal of Benzylidene and Ethylidene Protecting Groups | Semantic Scholar [semanticscholar.org]

- 30. US3829413A - Ozonolysis of acetals - Google Patents [patents.google.com]

- 31. Oxidation of Benzylidene Acetals by Ozone | Semantic Scholar [semanticscholar.org]

- 32. Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane. | Semantic Scholar [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Benzylidene Acetals in Carbohydrate Chemistry: A Technical Guide to Strategic Application

Abstract

The strategic manipulation of hydroxyl groups is a central challenge in the chemical synthesis of complex carbohydrates. Benzylidene acetals stand out as one of the most versatile and widely utilized protecting groups for 1,2- and 1,3-diols, prized for their straightforward installation, general stability, and, most importantly, their capacity for diverse and highly regioselective cleavage.[1][2][3][4] This guide provides an in-depth examination of the core principles and field-proven methodologies surrounding the use of benzylidene acetals in modern carbohydrate chemistry. We will explore the mechanistic underpinnings of their formation and cleavage, present detailed experimental protocols for their synthesis and removal, and illustrate their strategic deployment in the synthesis of complex oligosaccharides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

The Strategic Importance of Benzylidene Acetals

In the landscape of carbohydrate chemistry, where molecules are often decorated with multiple hydroxyl groups of similar reactivity, selective protection is paramount.[5][6] Benzylidene acetals are cyclic protecting groups formed from the reaction of benzaldehyde with a diol, typically forming a stable six-membered 1,3-dioxane ring.[4][7] Their prominence stems from a unique combination of attributes:

-

Regioselective Formation: In hexopyranosides, they exhibit a strong thermodynamic preference for protecting the C4 and C6 hydroxyl groups, forming a rigid trans-fused ring system.[8] This inherent selectivity simplifies the protection of the primary C6 hydroxyl and the adjacent C4 secondary hydroxyl in a single, efficient step.

-

Robust Stability: Benzylidene acetals are stable across a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, allowing for extensive modification of other positions on the carbohydrate scaffold.[3][9]

-

Versatile Cleavage Pathways: This is the most compelling feature of the benzylidene acetal. It is not merely a protecting group to be removed; it is a strategic functional handle. Depending on the chosen reagents, the acetal can be:

-

Reductively opened with high regioselectivity to furnish a benzyl ether at either the C4 or C6 position, unmasking the other hydroxyl for subsequent reactions like glycosylation.[10][11][12]

-

Oxidatively cleaved to generate a benzoate ester, providing another avenue for functional group manipulation.[9][13]

This trifurcated reactivity profile allows a synthetic chemist to make critical decisions late in a synthetic sequence, a concept illustrated in the workflow below.

Caption: Logical workflow for the application of benzylidene acetals.

Formation of Benzylidene Acetals: Mechanism and Practice

The formation of a benzylidene acetal is an acid-catalyzed equilibrium reaction. The causality behind the choice of reagents is critical for achieving high yields and purity.

Mechanism of Formation

The reaction proceeds via nucleophilic attack of a hydroxyl group on the protonated aldehyde, forming a hemiacetal. A second intramolecular nucleophilic attack from the adjacent hydroxyl group, followed by the elimination of water, closes the cyclic acetal ring.[4] Using a dehydrating agent or a reagent that consumes the water byproduct, such as benzaldehyde dimethyl acetal, drives the equilibrium toward the product.

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes a highly efficient method using a Lewis acid catalyst at room temperature, which is often preferable to Brønsted acids that may require heat.[14]

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Benzaldehyde dimethyl acetal (1.2 eq)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq)

-

Anhydrous acetonitrile (ACN)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add methyl α-D-glucopyranoside (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the substrate (approx. 0.1 M concentration). If solubility is low, sonication can be applied.[14]

-

Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.

-

Add the catalyst, Cu(OTf)₂ (0.05 eq), to the mixture. The reaction is typically initiated immediately.

-

Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase). The starting material is highly polar and will remain at the baseline, while the product will have a significantly higher Rf value. The reaction is generally complete within 1 hour.[14]

-

Upon completion, quench the reaction by adding triethylamine (Et₃N, ~0.2 eq) to neutralize the catalyst.[14]

-

Concentrate the mixture under reduced pressure. The crude product can often be purified directly without an aqueous workup.

-

Purify the residue by silica gel column chromatography to yield the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white solid.[15] An alternative to chromatography for this specific product is precipitation by pouring the reaction mixture into cold water and stirring to remove excess benzaldehyde with hexane.[16]

Comparison of Catalytic Systems

The choice of catalyst is a key experimental variable. While traditional methods using Brønsted acids are effective, modern Lewis acid catalysis offers milder conditions and faster reaction times.

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Advantages/Disadvantages |

| ZnCl₂ | Benzaldehyde (reagent & solvent) | Room Temp | 24-48 hours | Classic method; long reaction time; requires large excess of benzaldehyde.[16] |

| CSA or p-TsOH | DMF or ACN | 50-80 °C | Several hours | Effective Brønsted acids; requires heat; may produce side products.[14][15][17] |

| Cu(OTf)₂ | ACN | Room Temp | < 1 hour | Highly efficient Lewis acid; mild conditions; rapid reaction.[14] |

| Dowex 50WX8 | CH₂Cl₂ | Room Temp | 2-4 hours | Solid acid catalyst; easy removal by filtration; metal-free.[18] |

Strategic Cleavage of Benzylidene Acetals

The true synthetic power of the benzylidene acetal is realized in its diverse deprotection pathways. The choice of method is dictated entirely by the desired synthetic outcome.

Acid-Catalyzed Hydrolysis: Full Deprotection

This is the most straightforward cleavage method, returning the diol.

Mechanism: The mechanism is the reverse of formation, typically following an A-1 pathway.[19][20] It involves rapid, reversible protonation of one of the acetal oxygens, followed by rate-limiting cleavage of the C-O bond to form a stabilized oxocarbenium ion. This intermediate is then trapped by water to ultimately afford the diol and benzaldehyde.[19][20][21]

Protocol: General Hydrolysis

-

Dissolve the benzylidene acetal in a suitable solvent (e.g., dioxane or acetone).

-

Add an aqueous acid solution, such as 80% acetic acid or dilute HCl.[17]

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

-

Neutralize the acid, remove the organic solvent under reduced pressure, and extract the product.

Regioselective Reductive Opening: The Synthetic Linchpin

Reductive opening transforms the acetal into two distinct functional groups: a free hydroxyl and a stable benzyl ether. The regioselectivity of this reaction is exquisitely controlled by the choice of Lewis acid and hydride source, a critical concept for advanced synthetic planning.[11][12][22]

Caption: Controlling regioselectivity in reductive acetal opening.

Causality of Regioselectivity: The outcome hinges on which oxygen atom of the acetal coordinates to the electrophilic species (the Lewis acid or the activated hydride).[12][22]

-

To Yield a Free 6-OH: Strong, unhindered Lewis acids (e.g., AlCl₃) preferentially coordinate to the more sterically accessible and electronically similar O-6 (a primary alkoxide precursor). The hydride (from LiAlH₄) is then delivered to the benzylic carbon, resulting in cleavage of the O6-C bond.[6][22] DIBAL-H in non-coordinating solvents like toluene behaves similarly.[23][24][25]

-

To Yield a Free 4-OH: When a borane or silane is used with an acid, the borane/silane itself can become the most electrophilic species. It coordinates to the most nucleophilic oxygen, which is typically O-6. This directs the hydride to attack the benzylic carbon, but the subsequent electronic rearrangement favors cleavage of the more hindered C4-O bond, yielding the 6-O-benzyl ether.[12][22] Reagents like triethylsilane (Et₃SiH) with molecular iodine or a Lewis acid are exceptionally effective for this transformation.[26][27]

Protocol: Reductive Opening with Et₃SiH/Pd/C (Transfer Hydrogenation) This method provides a mild, neutral alternative to acidic conditions for generating the diol, but similar silane-based systems can be used for regioselective opening.[1][2] For regioselective opening to the 6-O-benzyl ether, an alternative protocol is provided.

Protocol: Regioselective Opening to 6-O-Benzyl Ether using Et₃SiH and Iodine [27]

-

Dissolve the 4,6-O-benzylidene acetal (1.0 eq) in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (Et₃SiH, 2.0-3.0 eq) followed by molecular iodine (I₂, 1.0-1.5 eq).

-

Stir the reaction at 0-5 °C. The reaction is typically very fast, often completing in 10-30 minutes. Monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify by silica gel column chromatography. This method reliably yields the 6-O-benzyl ether with a free 4-OH.[27]

| Reagent System | Solvent | Predominant Product |

| LiAlH₄ / AlCl₃ | CH₂Cl₂ / Ether | 4-O-Benzyl, 6-OH[6] |

| DIBAL-H (Toluene stock) | Toluene | 4-O-Benzyl, 6-OH[24] |

| DIBAL-H (CH₂Cl₂ stock) | CH₂Cl₂ | 6-O-Benzyl, 4-OH[24] |

| NaBH₃CN / HCl | THF | 6-O-Benzyl, 4-OH[6] |

| Et₃SiH / I₂ | Acetonitrile | 6-O-Benzyl, 4-OH[27] |

| TfOH / Et₃SiH | CH₂Cl₂ | 6-O-Benzyl, 4-OH[10][28] |

Oxidative Cleavage: Transformation to Esters

Oxidative cleavage provides a pathway to benzoate esters, which can be valuable intermediates.

Mechanism: The specifics vary with the oxidant, but a general pathway involves oxidation at the benzylic carbon, leading to an unstable intermediate that fragments to the hydroxy-benzoate product.

Reagents: A variety of reagents can effect this transformation, including N-bromosuccinimide (NBS), which yields a 6-bromo-4-benzoate, and dimethyldioxirane (DMDO), which can be tuned to give either the 4- or 6-benzoate with high regioselectivity.[6][9][16][29] A system of periodic acid catalyzed by tetrabutylammonium bromide is also highly effective.[9]

Protocol: Oxidative Cleavage with Periodic Acid [9]

-

To a suspension of the benzylidene acetal (1.0 eq), wet alumina, and tetrabutylammonium bromide (TBAB, catalyst) in dichloromethane, add periodic acid (H₅IO₆).

-

Stir the mixture at room temperature. The reaction is often complete in under an hour.

-

Monitor by TLC for the consumption of the starting material.

-

Upon completion, filter the reaction mixture, wash the solid with dichloromethane, and concentrate the filtrate.

-

Purify the resulting hydroxy-benzoate by column chromatography. This method is noted for its high yields (>90%) and compatibility with other protecting groups like silyl ethers.[9]

Application in a Multi-Step Synthesis

The true utility of benzylidene acetals is demonstrated in multi-step synthetic sequences. A common strategy involves protecting a glycosyl acceptor as a 4,6-O-benzylidene acetal, performing a glycosylation at a different position (e.g., C3-OH), and then regioselectively opening the acetal to expose the C4-OH or C6-OH for a subsequent glycosylation, enabling the synthesis of branched oligosaccharides.[10][28]

Caption: A one-pot glycosylation and reductive opening sequence.[10][28]

This one-pot strategy, combining glycosylation with subsequent reductive opening, dramatically improves synthetic efficiency by avoiding intermediate purification steps, showcasing the power of integrating benzylidene acetal chemistry into complex synthetic plans.[10][30]

Conclusion

The benzylidene acetal is far more than a simple protecting group; it is a cornerstone of modern carbohydrate synthesis. Its reliable and regioselective formation, coupled with a diverse and controllable set of cleavage reactions, provides chemists with a powerful toolkit for navigating the complexities of polyhydroxylated molecules. A thorough understanding of the mechanistic principles behind the formation and, critically, the various cleavage pathways, empowers researchers to design more elegant, efficient, and innovative synthetic routes toward biologically significant oligosaccharides and glycoconjugates. The methodologies outlined in this guide represent field-validated approaches that can be readily adapted and implemented to accelerate research and development in the glycosciences.

References

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 19. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC NIH. [Link]

-

A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. (1996). Synthetic Communications, 26(5), 995-1000. [Link]

-

Avci, G., & DeMeo, C. (2004). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 81(1), 80. [Link]

-

Das, B., Banerjee, J., Mahender, G., & Chowdhury, N. (2006). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Synthetic Communications, 36(20), 2999-3004. [Link]

-

Boltje, T. J., Kim, J. H., Park, J., & Boons, G. J. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. PMC NIH. [Link]

-

Hanessian, S. (1976). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Organic Syntheses, 55, 63. [Link]

-

Benzylidene Acetals. Organic Chemistry Portal. [Link]

-

Boltje, T. J., Kim, J. H., Park, J., & Boons, G. J. (2008). One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic Letters, 10(15), 3247–3250. [Link]

-

Islam, M. S., Al-Majid, A. M., & Barakat, A. (2019). Novel Methyl 4,6-O-Benzylidene- α -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]

-

Ando, H. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). [Link]

-

Wang, C. C., Lee, J. C., & Luo, S. Y. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(21), 5246-5259. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. ResearchGate. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]

-

Lipták, A., Jodál, I., & Nánási, P. (1983). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 113(1), 148-156. [Link]

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. (2008). ResearchGate. [Link]

-

Chemo- and regioselective cleavage of benzylidene acetals: Synthesis of functionalized chiral intermediates and biologically rel. ResearchGate. [Link]

-

Sipos, B., Kéki, S., & Herczegh, P. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 26(15), 4658. [Link]

-

Wang, C. C., Lee, J. C., & Luo, S. Y. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC NIH. [Link]

-

Tanaka, N., Ogawa, I., Yoshigase, S., & Nokami, J. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675–2679. [Link]

-

Banerjee, A., Senthilkumar, S., & Baskaran, S. (2015). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Semantic Scholar. [Link]

-

Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

-

Stévenin, A., Boyer, F. D., & Beau, J. M. (2010). Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane. The Journal of Organic Chemistry, 75(5), 1783–1786. [Link]

-

Reductive opening of benzylidene group. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

-

Purse, B. W., & Rebek, J. (2005). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 70(18), 7171–7179. [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Boltje, T. J., Kim, J. H., Park, J., & Boons, G. J. (2008). One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. ResearchGate. [Link]

-

Purse, B. W., & Rebek, J. (2005). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.gov. [Link]

-

Tanaka, N., Ogawa, I., Yoshigase, S., & Nokami, J. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate. [Link]

-

Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Organic Chemistry Portal. [Link]

-

Kumar, P. S., Banerjee, A., & Baskaran, S. (2010). Regioselective oxidative cleavage of benzylidene acetals: synthesis of alpha- and beta-benzoyloxy carboxylic acids. Angewandte Chemie, 49(5), 934-937. [Link]

-

Benzylidene acetal. Wikipedia. [Link]

-

Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992–996. [Link]

-

D'Adamio, G., Goti, A., & Brandi, A. (2004). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 6(21), 3763–3766. [Link]

-

Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8059–8067. [Link]

-

Williams, R. T., & Appukkuttan, P. (2015). Carbohydrate cyclic acetal formation and migration. Chemical Reviews, 115(14), 6828–6903. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

Sources

- 1. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 8. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. | Semantic Scholar [semanticscholar.org]

- 14. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. osti.gov [osti.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. | Sigma-Aldrich [sigmaaldrich.com]

- 24. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Benzylidene Acetals [organic-chemistry.org]

- 27. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Regioselective control in the oxidative cleavage of 4,6-O-benzylidene acetals of glycopyranosides by dimethyldioxirane. | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Benzylidene Acetals in Glycochemistry

An In-depth Technical Guide to the Stereochemistry of 4,6-O-Benzylidenehexose Formation

In the intricate field of carbohydrate chemistry, protecting groups are not merely passive shields but active participants that dictate the course of synthetic pathways. Among these, the 4,6-O-benzylidene acetal stands out as a cornerstone for the manipulation of hexopyranosides. Its rigidifying presence within the carbohydrate scaffold serves a dual purpose: it selectively masks the primary C6 and secondary C4 hydroxyl groups, and it profoundly influences the stereochemical outcome of subsequent reactions at other positions, including the anomeric center.[1][2] The formation of this acetal from a parent diol and benzaldehyde introduces a new stereocenter, leading to potential diastereomers. Understanding and controlling the stereochemistry of this reaction is therefore paramount for any researcher in glycoscience and drug development. This guide provides a deep dive into the mechanistic principles, controlling factors, and practical methodologies governing the stereoselective formation of 4,6-O-benzylidenehexoses.

Part 1: The Reaction Mechanism - A Stepwise Dissection

The formation of a 4,6-O-benzylidene acetal is a classic example of acid-catalyzed acetalization. The reaction proceeds by converting the C4 and C6 hydroxyl groups of a hexopyranose into a cyclic 1,3-dioxane ring.

The mechanism unfolds through several key stages:

-

Protonation of Benzaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst (e.g., p-TsOH, CSA, or a Lewis acid like ZnCl₂), rendering the carbonyl carbon highly electrophilic.

-

Nucleophilic Attack: One of the hydroxyl groups of the sugar, typically the more reactive primary C6-OH, acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

-

Proton Transfer & Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization: The C4-OH then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the six-membered 1,3-dioxane ring.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral 4,6-O-benzylidene acetal.

Caption: General mechanism for acid-catalyzed 4,6-O-benzylidene acetal formation.

Part 2: Kinetic vs. Thermodynamic Control - The Decisive Factor in Stereoselectivity

The reaction creates a new chiral center at the acetal carbon (the original carbonyl carbon of benzaldehyde). This results in two possible diastereomers, differing in the orientation of the phenyl substituent on the 1,3-dioxane ring: it can be either axial or equatorial. The ratio of these diastereomers is governed by the principles of kinetic and thermodynamic control.[3][4][5]

-

Kinetic Product: The product that is formed fastest, having the lowest activation energy.

-

Thermodynamic Product: The most stable product, having the lowest Gibbs free energy.

In the context of 4,6-O-benzylidene acetal formation, the thermodynamic product is overwhelmingly favored. This is the diastereomer where the bulky phenyl group occupies the equatorial position on the 1,3-dioxane ring, minimizing steric strain. The kinetic product, with the phenyl group in the more sterically hindered axial position, is less stable and is rarely isolated under standard equilibrium conditions.

The reaction is reversible. At higher temperatures or with longer reaction times, the initially formed kinetic product (if any) has sufficient energy to revert to the intermediate and subsequently isomerize to the more stable thermodynamic product.[5][6]

Caption: Reaction energy diagram illustrating kinetic vs. thermodynamic control.

Table 1: Influence of Reaction Conditions on Product Distribution

| Condition | Typical Setting | Predominant Product | Rationale |

| Temperature | Low (e.g., < 0 °C) | Kinetic | Favors the faster reaction pathway; insufficient energy to overcome the barrier for reversal.[4][6] |

| High (e.g., Room Temp to reflux) | Thermodynamic | Allows the system to reach equilibrium, favoring the most stable product.[4][6] | |

| Reaction Time | Short | Kinetic | The reaction is stopped before equilibrium can be established. |

| Long | Thermodynamic | Ensures the reaction reaches equilibrium. | |

| Catalyst | Strong Protic/Lewis Acid | Thermodynamic | Effectively catalyzes both forward and reverse reactions, facilitating equilibration.[7] |

Part 3: Factors Influencing Stereochemical Outcome

While the thermodynamic product is generally preferred, several factors can be tuned to ensure high selectivity and yield.

-

Catalyst Selection: The choice of acid catalyst is critical.

-

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA) are commonly used and are effective at promoting equilibrium.[8][9]

-

Lewis Acids: Zinc chloride (ZnCl₂) is a traditional and potent catalyst, often used with neat benzaldehyde.[7] Other Lewis acids can also be employed. The mechanism of regioselective opening of these acetals can be influenced by the choice of Lewis acid in combination with a reducing agent like borane.[10]

-

-

Reagents and Solvents:

-

Benzaldehyde vs. Benzaldehyde Dimethyl Acetal (BDA): While benzaldehyde itself can be used as both reagent and solvent, BDA is often preferred.[8][9] The reaction with BDA is driven forward by the removal of methanol, often requiring milder conditions and proceeding with higher efficiency.

-

Water Scavengers: The formation of water as a byproduct can reverse the reaction. Using a water scavenger (e.g., a Dean-Stark trap for azeotropic removal or agents like trimethyl orthoformate) or using anhydrous solvents (like DMF or acetonitrile) is crucial for driving the reaction to completion.

-

-

Substrate Conformation: The inherent stereochemistry of the hexose ring influences the reaction. The 4,6-O-benzylidene acetal locks the C5-C6 bond, which can affect the overall conformation and the anomeric equilibrium of the sugar.[1][11] For instance, installing a 4,6-O-benzylidene acetal on a mannopyranose was found to increase the population of the β-anomer at equilibrium.[1][11] This conformational locking is a key reason why these protecting groups are used to direct the stereochemistry of glycosylation reactions.[2][12]

Part 4: Experimental Protocols & Characterization

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Thermodynamic Control)

This protocol is a well-established method for achieving the thermodynamically favored product.[7][13]

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde (freshly distilled)

-

Zinc chloride (fused and powdered)

-

Methanol

-

Water

-

Hexane

Procedure:

-

In a round-bottom flask, suspend methyl α-D-glucopyranoside (1 equivalent) in benzaldehyde (approx. 2.5 mL per gram of glycoside).

-

Add freshly fused and powdered zinc chloride (approx. 0.75 equivalents) to the stirred suspension.

-

Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The mixture will become a thick, pale-yellow paste.

-

Pour the reaction mixture slowly into a large volume of cold water with vigorous stirring.

-

Add hexane to the aqueous mixture and continue stirring for 30 minutes to help extract excess benzaldehyde.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with hexane to remove residual impurities.

-

Dry the product under vacuum. Recrystallization from ethanol or chloroform-ether can be performed for further purification.[7]

Caption: Experimental workflow for the synthesis of a 4,6-O-benzylidene acetal.

Characterization by NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the structure and stereochemistry of the product.[14][15][16] The key diagnostic signal is that of the acetal proton (the C-H on the new stereocenter).

-

Acetal Proton (Ph-CH-): In the ¹H NMR spectrum, this proton typically appears as a sharp singlet between δ 5.5 and 6.0 ppm.

-

Stereochemistry: The precise chemical shift can indicate the configuration. For the thermodynamically favored isomer with an equatorial phenyl group, the corresponding acetal proton is axial and typically resonates at a specific chemical shift (e.g., ~5.5 ppm for methyl 4,6-O-benzylidene-α-D-glucopyranoside). An axial phenyl group would place the proton in an equatorial position, which would be expected to resonate at a different, often downfield, chemical shift due to anisotropic effects.

-

¹³C NMR: The acetal carbon signal appears around δ 101-104 ppm.[17] The chemical shifts of C4 and C6 also shift significantly upon acetal formation.

Conclusion

The formation of a 4,6-O-benzylidenehexose is a foundational reaction in carbohydrate synthesis. While the stereochemical outcome at the newly formed acetal carbon strongly favors the thermodynamic product with an equatorial phenyl group, a thorough understanding of the underlying principles is crucial for robust and reproducible synthesis. By carefully selecting catalysts, controlling reaction conditions such as temperature and time, and employing appropriate workup procedures, researchers can effectively harness this reaction to produce key intermediates for the synthesis of complex glycans and glycoconjugates. The conformational rigidity imposed by the benzylidene acetal is a powerful tool, and its strategic installation is a key step in designing stereoselective glycosylation strategies.

References

-

Crich, D., & Lim, L. B. (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series. Carbohydrate research, 357, 126–131. [Link]

-

PubMed. (2012). Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. Carbohydrate Research. [Link]

-

Foster, A. B., Haines, A. H., Homer, J., Lehmann, J., & Thomas, L. F. (1961). Aspects of stereochemistry. Part VIII. Determination of the configuration at the benzylidene acetal carbon atoms in 4,6-O-benzylidene-D-glucose and 1,3-O-benzylidene-L-arabinitol by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society (Resumed), 5005. [Link]

-

ResearchGate. (n.d.). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Request PDF. [Link]

-

Crich, D. (2010). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. Accounts of chemical research, 43(8), 1144–1153. [Link]

-

ACS Publications. (2009). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education. [Link]

-

ResearchGate. (2015). What would be the best protocol for 4,6-O-Benzylidation of Glucose and 2-Deoxyglucose?. [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]

-

Imperio, D., Valloni, F., & Panza, L. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

-

Niculescu-Aron, P. L., et al. (2004). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie, 49(10), 869-874. [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Gágyor, A., & Borbás, A. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Beilstein journal of organic chemistry, 7, 1238–1254. [Link]

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]

-

ResearchGate. (n.d.). Reactions of the anomeric centre Part I. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein journal of organic chemistry, 3, 11. [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

-

Brimacombe, J. S., et al. (1969). Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol. Journal of the Chemical Society B: Physical Organic, 567. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. [Link]

-

CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

-

Zartler, E. R., & Gmeiner, W. H. (2019). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Analytical chemistry, 91(10), 6537–6544. [Link]

Sources

- 1. Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. thecatalyst.org [thecatalyst.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 985. Aspects of stereochemistry. Part VIII. Determination of the configuration at the benzylidene acetal carbon atoms in 4,6-O-benzylidene-D-glucose and 1,3-O-benzylidene-L-arabinitol by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. cigs.unimo.it [cigs.unimo.it]

- 17. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 4,6-O-Benzylidene-D-glucose: Properties, Reactions, and Applications

Introduction

In the landscape of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselective modifications of polyhydroxylated structures. Among these, 4,6-O-benzylidene-D-glucose stands out as a cornerstone intermediate, prized for its ease of synthesis and the conformational rigidity it imparts on the pyranose ring. This guide provides a comprehensive technical overview of the physical and chemical properties of 4,6-O-benzylidene-D-glucose, offering insights into its synthesis, reactivity, and critical role in the development of complex carbohydrates and glycoconjugates for researchers, scientists, and drug development professionals.

The formation of the 4,6-O-benzylidene acetal serves a dual purpose: it selectively shields the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4, leaving the hydroxyls at C-1 (anomeric), C-2, and C-3 available for further functionalization.[1] This selective protection is instrumental in multistep synthetic pathways, enabling precise control over the stereochemical outcome of subsequent reactions.[1] This guide will delve into the fundamental characteristics of this versatile building block, providing both theoretical understanding and practical methodologies for its application in the laboratory.

Physical Properties

4,6-O-Benzylidene-D-glucose is typically an off-white to pale yellow crystalline powder.[2][3] Its physical properties are crucial for its handling, purification, and use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₆ | [2][4] |

| Molecular Weight | 268.26 g/mol | [2][4][5] |

| Melting Point | 222-224 °C | [6] |

| Boiling Point | 521.6°C at 760 mmHg | [2] |

| Appearance | Off-White Powder | [2] |

Solubility

The solubility of 4,6-O-benzylidene-D-glucose is a critical parameter for its use in various solvent systems for reactions and purification.

| Solvent | Solubility | Source(s) |

| DMF | 25 mg/ml | [4] |

| DMSO | 14 mg/ml | [4] |

| Ethanol | 25 mg/ml | [4] |

| PBS (pH 7.2) | 1 mg/ml | [4] |

| Water | Sparingly soluble | [3] |

For optimal solubility, warming the mixture at 37 °C and using an ultrasonic bath can be beneficial.[7]

Chemical Properties and Reactivity

The chemical behavior of 4,6-O-benzylidene-D-glucose is dominated by the presence of the benzylidene acetal and the remaining free hydroxyl groups. This section explores its synthesis and key reactions.

Synthesis of 4,6-O-Benzylidene-D-glucose

The most common method for the synthesis of 4,6-O-benzylidene-D-glucose is the acid-catalyzed acetalization of D-glucose with benzaldehyde.[1][6] This reaction is a thermodynamically controlled process that favors the formation of the six-membered 1,3-dioxane ring fused to the pyranose ring due to its inherent stability.[1]

Caption: Synthesis of 4,6-O-benzylidene-D-glucose.

Materials:

-

D-glucose

-

Benzaldehyde

-

Anhydrous Zinc Chloride (or other Lewis acid catalyst)

-

Methanol (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a stir bar.

-

Add benzaldehyde to the suspension.

-

Carefully add the anhydrous zinc chloride catalyst to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 4,6-O-benzylidene-D-glucose as a white to off-white solid.

Causality: The use of an acid catalyst is essential to protonate the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose. The thermodynamic stability of the six-membered ring drives the reaction towards the desired 4,6-O-benzylidene acetal.

Key Reactions

The primary utility of 4,6-O-benzylidene-D-glucose lies in its role as a protected intermediate for a variety of chemical transformations.

The benzylidene group serves as an effective protecting group for the C-4 and C-6 hydroxyls, allowing for selective reactions at the C-1, C-2, and C-3 positions.[1][2] This has been extensively utilized in the synthesis of complex oligosaccharides and glycoconjugates.[1]

4,6-O-Benzylidene-protected glycosyl donors are widely used in glycosylation reactions.[8] The rigid conformation imparted by the benzylidene acetal can influence the stereochemical outcome of the glycosidic bond formation, often favoring the formation of 1,2-cis glycosidic linkages.[8][9] The stereoselectivity is thought to be driven by the formation of a covalent intermediate that reacts via an SN2 mechanism.[8][9]

Caption: Glycosylation with a benzylidene-protected donor.

The benzylidene group can be removed under acidic conditions to regenerate the diol at the C-4 and C-6 positions.[6] This allows for further modifications at these positions after transformations at C-1, C-2, and C-3 have been completed.

Regioselective reductive opening of the benzylidene acetal can be achieved using various reagents, such as borane-tetrahydrofuran in the presence of a Lewis acid.[10] This reaction typically yields a 4-O-benzyl ether, leaving the C-6 hydroxyl group free for further functionalization.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of 4,6-O-benzylidene-D-glucose and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4,6-O-benzylidene-D-glucose.[11] The proton NMR spectrum will show characteristic signals for the phenyl group protons, the anomeric proton, and the protons of the glucose ring.[12][13][14] The acetal proton typically appears as a singlet. The carbon NMR spectrum will show distinct signals for the carbons of the glucose and benzylidene moieties.[11][15]

Infrared (IR) Spectroscopy

The IR spectrum of 4,6-O-benzylidene-D-glucose will exhibit characteristic absorption bands for the hydroxyl groups (O-H stretching), C-H bonds of the aromatic and aliphatic regions, and C-O bonds of the ether and alcohol functionalities.[16]

Applications in Research and Development

The unique structural features of 4,6-O-benzylidene-D-glucose make it a valuable tool in several areas of research and development.

-

Carbohydrate Synthesis: It is a fundamental building block in the synthesis of complex oligosaccharides and glycans.[2][17]

-

Drug Development: As a versatile intermediate, it plays a role in the synthesis of various carbohydrate-based therapeutic agents.[2][5] Some derivatives have shown potential anticancer and antimicrobial properties.[5][6]

-

Materials Science: It is a precursor for the synthesis of sugar-based low molecular weight gelators (LMWGs), which can form supramolecular gels with applications in biomaterials and drug delivery.[16][18]

Conclusion

4,6-O-Benzylidene-D-glucose is a pivotal molecule in synthetic carbohydrate chemistry. Its ability to selectively protect the C-4 and C-6 hydroxyl groups of glucose, coupled with the conformational constraints it imposes, provides chemists with a powerful tool for the controlled synthesis of complex carbohydrate structures. Understanding its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the design and synthesis of novel glycoconjugates and carbohydrate-based materials with significant potential in medicine and biotechnology.

References

-

Chen, A., et al. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. Carbohydrate Polymers, 194, 1-11. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4,6-O-Benzylidene-D-glucose. Retrieved from [Link]

-

Chen, A., et al. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. PubMed. Retrieved from [Link]

-

ACS Publications. (2007). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 84(11), 1845. Retrieved from [Link]

-

Fairbanks, A. J., et al. (2000). A facile synthesis of 4,6-O-benzylidene glucal. Tetrahedron Letters, 41(44), 8455-8458. Retrieved from [Link]

-

Fraser-Reid, B., et al. (2009). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. The Journal of Organic Chemistry, 74(1), 215-225. Retrieved from [Link]

-

Doubtnut. (2020, January 25). Acid- catalyzed reaction of D- glucose with benzaldehyde produces the 4,6-O0 benzylidene deriva. YouTube. Retrieved from [Link]

-

Wang, Y., et al. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 19(12), 20356-20380. Retrieved from [Link]

-

Barili, P. L., et al. (1995). 4,6-O-benzylidene-D-glucopyranose and its sodium salt: new data on their preparation and properties. Carbohydrate Research, 278(1), 43-57. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Retrieved from [Link]

-

Sarthaks eConnect. (2019, June 24). Acid- catalyzed reaction of D- glucose with benzaldehyde produces the 4,6-O0 benzylidene derivative. Reduction with NaBH_(4) followed by excess `H. Retrieved from [Link]

-

DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 859-870. Retrieved from [Link]

-

Imperio, D., et al. (2023). Alternative Routes to 4,6‐O‐Benzylidene β‐Thioglycosides. Helvetica Chimica Acta, 106(11), e202300109. Retrieved from [Link]

-

ResearchGate. (n.d.). 400 MHz ¹H-NMR of methyl 4,6-O-benzylidene-2-O-acryloyl-α-D-gluco-pyranoside (1a) in CDCl3. Retrieved from [Link]

-

Spectral Database for Organic Compounds, SDBS. (n.d.). Methyl 4,6-O-benzylidene-.alpha.-D-glucopyranoside. Retrieved from [Link]

-

Chang, C. W., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Synthesis. Retrieved from [Link]

-

Shanghai Yiyan Biotechnology Co., Ltd. (n.d.). 4,6-O-Benzylidene-D-glucose. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved from [Link]

-

Chang, C. W., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. ETH Zurich Research Collection. Retrieved from [Link]

-

van der Vorm, S., et al. (2023). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science, 14(5), 1235-1244. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4,6-O-Benzylidene-D-glucose [myskinrecipes.com]

- 3. glycodepot.com [glycodepot.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy 4,6-O-Benzylidene-D-glucose | 30688-66-5 [smolecule.com]

- 7. 4,6-O-Benzylidene-D-glucose - 上海一研生物科技有限公司 [m.elisa-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4,6-O-benzylidene-D-glucopyranose and its sodium salt: new data on their preparation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-O-Benzylidene Acetal Formation on Different Hexoses

This guide provides a comprehensive technical overview of the 4,6-O-benzylidene acetal formation on various hexoses, a cornerstone of synthetic carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize protecting group strategies in the synthesis of complex carbohydrates and glycoconjugates. This document delves into the mechanistic underpinnings, stereochemical outcomes, and practical experimental protocols for this pivotal reaction on key hexoses including D-glucose, D-mannose, D-galactose, and their derivatives.

Executive Summary

The selective protection of hydroxyl groups is a fundamental challenge and a critical requirement in the chemical synthesis of oligosaccharides and other glycoconjugates. The 4,6-O-benzylidene acetal is a widely employed protecting group for hexopyranosides due to its straightforward installation, its ability to impart conformational rigidity, and the potential for subsequent regioselective manipulations.[1][2] This guide will explore the nuances of its formation on different hexose scaffolds, highlighting the factors that govern stereoselectivity and reaction efficiency. By understanding the interplay of substrate stereochemistry, reaction conditions, and catalyst choice, researchers can strategically implement this protection strategy to advance their synthetic goals.

The Core of the Reaction: Mechanism of Acetal Formation

The formation of a 4,6-O-benzylidene acetal is an acid-catalyzed reaction between a hexose and benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal.[3][4] The reaction proceeds via a reversible equilibrium, and its mechanism can be dissected into several key steps.[5][6][7]

The reaction is initiated by the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon.[8][9] This is followed by the nucleophilic attack of one of the hydroxyl groups of the hexose, typically the more reactive primary hydroxyl at C-6, to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. Finally, an intramolecular nucleophilic attack by the C-4 hydroxyl group on the oxocarbenium ion, followed by deprotonation, yields the cyclic 4,6-O-benzylidene acetal.[7][9]

The formation of the six-membered 1,3-dioxane ring fused to the pyranose ring is thermodynamically favored over other possible acetals due to its inherent stability.[3]

Caption: Generalized mechanism of acid-catalyzed 4,6-O-benzylidene acetal formation.

Thermodynamic vs. Kinetic Control: A Decisive Factor

The stereochemical outcome of the benzylidene acetal formation can be influenced by whether the reaction is under thermodynamic or kinetic control.[10][11][12]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing for an equilibrium to be established.[10] The major product will be the most thermodynamically stable isomer.

-

Kinetic Control: At lower temperatures, the reverse reaction is slow, and the product distribution is determined by the relative rates of formation.[12] The major product is the one that is formed fastest, which is not necessarily the most stable.[13]

In the context of 4,6-O-benzylidene acetal formation, the reaction is often driven to the thermodynamically favored product.[14] This is crucial for achieving high selectivity for the desired diastereomer.

Hexose-Specific Considerations and Stereoselectivity

The stereochemistry of the starting hexose plays a significant role in the ease of formation and the stereochemical outcome of the 4,6-O-benzylidene acetal. The orientation of the hydroxyl groups at C-2 and C-3 influences the stability of the product and the transition states leading to it.

D-Glucose: The Archetypal Substrate

For D-glucose and its derivatives, the formation of the 4,6-O-benzylidene acetal proceeds readily. The resulting acetal locks the pyranose ring in a rigid 4C1 conformation. The reaction is highly regioselective for the 4- and 6-hydroxyl groups.[3] The benzylidene acetal introduces a new chiral center at the benzylic carbon. The formation of one diastereomer over the other is influenced by steric and electronic factors, with the phenyl group typically adopting an equatorial orientation to minimize steric interactions.

D-Mannose: The Challenge of a C-2 Axial Hydroxyl